Hydramacroside A

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

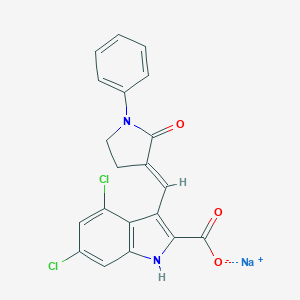

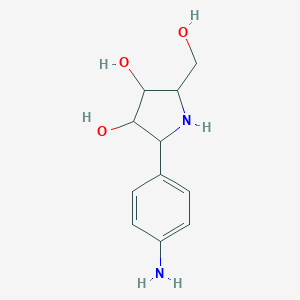

Hydramacroside A is a bioactive secoiridoid glucoside complex . It was isolated from the leaves of Hydrangea macrophylla SERINGE var. thunbergii MAKINO .

Synthesis Analysis

The absolute stereostructures of hydramacrosides A and B were elucidated on the basis of chemical and physicochemical evidence . This included the application of the ^13C NMR glycosylation shift rule of 1, 1’-disaccharides and the modified Mosher’s method .Molecular Structure Analysis

Hydramacroside A was isolated as colorless fine crystals with a melting point of 141—144°C and negative optical rotation ([a] D 25 2129.5°) . In the positive-ion FAB-MS of Hydramacroside A, quasimolecular ion peaks were observed at m/z565 (M1H)1 and m/z 587 (M1Na)1 and the molecular formula C 28 H 36 O 12 of Hydramacroside A was confirmed by high-resolution .Physical And Chemical Properties Analysis

Hydramacroside A is a colorless fine crystal . It has a melting point of 141—144°C and a negative optical rotation ([a] D 25 2129.5°) . The molecular formula of Hydramacroside A is C 28 H 36 O 12 .Scientific Research Applications

Inhibitory Effect on Histamine Release

Hydramacroside A, identified as a secoiridoid glucoside complex, has been isolated from the leaves of Hydrangea macrophylla. Studies have elucidated its absolute stereostructures using chemical and physicochemical evidence, including the 13C-NMR glycosylation shift rule and the modified Mosher's method. Notably, Hydramacroside A exhibits significant inhibitory effects on histamine release from rat mast cells induced by antigen-antibody reactions, highlighting its potential in anti-allergic applications (Matsuda et al., 1999); (Yoshikawa et al., 1994).

Application in Protein Chemical Synthesis

In the field of protein chemical synthesis, hydrazide chemistry is gaining attention, where peptide or protein hydrazides serve as key intermediates. Hydrazide groups can be used as precursors for thioesters, improving the efficiency of native chemical ligation for protein synthesis. This advancement in methodology allows for the synthesis and modification of biomacromolecules, potentially including applications for Hydramacroside A derivatives (Huang et al., 2016).

Antibacterial Activity of Related Compounds

Although not directly linked to Hydramacroside A, studies on Hydramacin-1, a novel antimicrobial protein, demonstrate the interest in exploring related compounds from the Hydrangea genus. Hydramacin-1, with no sequence homology to known antimicrobial proteins, exhibits potent activity against both Gram-positive and Gram-negative bacteria. This suggests a broader potential for investigating related compounds for antibacterial applications, which could include derivatives or analogs of Hydramacroside A (Jung et al., 2008).

Impact on Gas Hydrates

Research on gas hydrates, including those related to Hydramacroside A, provides insights into their potential applications in energy and environmental fields. Understanding the formation and decomposition of these hydrates can inform strategies for fuel storage, transportation, and the production of energy resources from natural deposits (Koh et al., 2011).

Mechanism of Action

properties

CAS RN |

161161-66-6 |

|---|---|

Product Name |

Hydramacroside A |

Molecular Formula |

C10H5BrF3N |

Molecular Weight |

564.6 g/mol |

IUPAC Name |

(3R,4aS)-5-ethenyl-3-[(4S)-4-hydroxy-6-(4-hydroxyphenyl)-2-oxohexyl]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,5,6-tetrahydro-3H-pyrano[3,4-c]pyran-1-one |

InChI |

InChI=1S/C28H36O12/c1-2-19-20-11-18(10-17(32)9-16(31)8-5-14-3-6-15(30)7-4-14)38-26(36)21(20)13-37-27(19)40-28-25(35)24(34)23(33)22(12-29)39-28/h2-4,6-7,13,16,18-20,22-25,27-31,33-35H,1,5,8-12H2/t16-,18-,19?,20-,22+,23+,24-,25+,27?,28-/m0/s1 |

InChI Key |

RUFLRJSDVWBAIK-ANTYXGBGSA-N |

Isomeric SMILES |

C=CC1[C@@H]2C[C@@H](OC(=O)C2=COC1O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)CC(=O)C[C@H](CCC4=CC=C(C=C4)O)O |

SMILES |

C=CC1C2CC(OC(=O)C2=COC1OC3C(C(C(C(O3)CO)O)O)O)CC(=O)CC(CCC4=CC=C(C=C4)O)O |

Canonical SMILES |

C=CC1C2CC(OC(=O)C2=COC1OC3C(C(C(C(O3)CO)O)O)O)CC(=O)CC(CCC4=CC=C(C=C4)O)O |

synonyms |

hydramacroside A |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![trans-8,9-Dihydro-8,9-dihydroxy-7,10-dimethylbenz[C]acridine](/img/structure/B222312.png)

![2-Chloro-4-{[(phenylcarbonyl)carbamothioyl]amino}benzoic acid](/img/structure/B222360.png)

![N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B222361.png)

![3-[4-(Benzyloxy)phenoxy]pyrrolidine](/img/structure/B222371.png)

![4-[(2-Chlorophenyl)methoxy]-3-methoxybenzamide](/img/structure/B222390.png)

![4,5-Dimethyl-2-{[(phenylcarbonyl)carbamothioyl]amino}thiophene-3-carboxamide](/img/structure/B222406.png)

![4-[(2-Chlorobenzyl)oxy]benzoic acid](/img/structure/B222422.png)